molecular formula C16H16ClN5O4 B2421264 N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 900011-90-7

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2421264
CAS RN: 900011-90-7
M. Wt: 377.79
InChI Key: MWIPDGWVYCEAEQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C16H16ClN5O4 and its molecular weight is 377.79. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyranopyrimidine Core as a Key Precursor in Medicinal and Pharmaceutical Industries

The pyranopyrimidine core, closely related to the chemical structure , is highlighted for its broad synthetic applications and bioavailability, serving as a precursor in the medicinal and pharmaceutical sectors. The intense investigation of this core, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, reveals its wide applicability. The synthesis of derivatives like 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) through one-pot multicomponent reactions utilizes hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. This review emphasizes the synthesis pathways, mechanism, and catalyst recyclability, underscoring the relevance of these scaffolds in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Utility in Heterocyclic Synthesis

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide and its derivatives serve as crucial intermediates in synthesizing various heterocyclic systems. The review by Gouda et al. presents a comprehensive survey of the preparation methods and chemical reactivity of related compounds, emphasizing their significance as intermediates for crafting novel heterocyclic structures (Gouda et al., 2015).

Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, an integral part of the compound's structure, is renowned in drug discovery for its wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The scaffold's versatility in structure-activity relationship (SAR) studies allows for the derivation of numerous lead compounds for various disease targets. The review outlines synthetic strategies and significant biological properties, suggesting ample opportunities for medicinal chemists to further exploit this scaffold in developing potent drug candidates (Cherukupalli et al., 2017).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O4/c1-26-13-3-2-10(17)6-12(13)20-14(24)8-21-9-18-15-11(16(21)25)7-19-22(15)4-5-23/h2-3,6-7,9,23H,4-5,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIPDGWVYCEAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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